molecular formula C15H15N3S B2416723 2-(5-Methyl-imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-phenylamine CAS No. 304685-19-6

2-(5-Methyl-imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-phenylamine

Cat. No.: B2416723
CAS No.: 304685-19-6
M. Wt: 269.37
InChI Key: JICUJUBWALVWFU-UHFFFAOYSA-N
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Description

2-(5-Methyl-imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-phenylamine is a useful research compound. Its molecular formula is C15H15N3S and its molecular weight is 269.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Relevance

Imidazo[1,2-a]pyridine compounds, including 2-(5-Methyl-imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-phenylamine, are recognized for their broad range of applications in medicinal chemistry. These compounds have been utilized in treatments related to heart and circulatory failures, and many are under development for various pharmaceutical uses. Notably, the synthesis of these compounds has been refined over time to improve efficiency and output. Lifshits et al. (2015) developed a direct oxidizing method for a precursor of this compound class, significantly simplifying the synthesis process and enhancing efficiency (Lifshits, Ostapchuk, & Brel, 2015). Additionally, imidazo[1,2-a]pyridine compounds have a "drug prejudice" scaffold due to their extensive applications in medicinal chemistry, including roles in anticancer, antimicrobial, and antiviral treatments, among others. This versatility makes them a focus for structural modifications to develop novel therapeutic agents (Deep et al., 2016).

Chemical Properties and Reactivity

The chemical properties and reactivity of imidazo[1,2-a]pyridine-based compounds are significant for developing various derivatives with potential therapeutic applications. Kutrov, Kovalenko, and Volovenko (2008) explored the reactivity of 2-cyanomethyl derivatives of imidazo[1,2-a]pyridine, demonstrating their potential in synthesizing diverse therapeutic agents through various chemical reactions such as nitration, bromination, and azo coupling (Kutrov, Kovalenko, & Volovenko, 2008). The ability to manipulate the chemical structure of these compounds opens pathways for the creation of new drugs and medicinal agents.

Anticholinesterase Potential

Kwong et al. (2019) highlighted the anticholinesterase potential of imidazo[1,2-a]pyridine-based derivatives, indicating their relevance in treating neurodegenerative diseases. These derivatives showed promising inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the progression of conditions such as Alzheimer's disease. The study emphasized the importance of structural variations in determining the potency and selectivity of these inhibitors, showcasing the therapeutic potential of imidazo[1,2-a]pyridine derivatives in neurodegenerative therapy (Kwong et al., 2019).

Application in Chemotherapy

A novel series of selenylated imidazo[1,2-a]pyridines were designed and synthesized, targeting breast cancer chemotherapy. These compounds showed significant cytotoxicity against breast cancer cells, with the ability to inhibit cell proliferation, induce DNA cleavage, and promote apoptosis. The study underlined the importance of structural moieties in determining the antitumor effects, suggesting these compounds as potential candidates for breast cancer therapy (Almeida et al., 2018).

Properties

IUPAC Name

2-[(5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S/c1-11-5-4-8-15-17-12(9-18(11)15)10-19-14-7-3-2-6-13(14)16/h2-9H,10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICUJUBWALVWFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CN12)CSC3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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